Amisulpride-d5

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Amisulpride-d5 is not the medication itself, but a key research tool used in scientific studies to understand Amisulpride, an antipsychotic drug. Amisulpride-d5 is a deuterated form of Amisulpride, meaning it has five hydrogen atoms replaced by deuterium (a heavier isotope of hydrogen). This slight modification allows scientists to track Amisulpride in the body without interfering with its natural function [].

Application in Pharmacokinetics and Pharmacodynamics

The primary application of Amisulpride-d5 lies in the fields of pharmacokinetics and pharmacodynamics. Pharmacokinetics examines how the body absorbs, distributes, metabolizes, and excretes a drug []. Pharmacodynamics investigates how a drug affects the body at a cellular and systemic level [].

By using Amisulpride-d5 as a tracer molecule, researchers can measure the concentration of Amisulpride in blood, tissues, and fluids at various time points after administration. This allows them to determine how quickly the drug is absorbed, how long it stays in the body, and how it is eliminated [, ]. Additionally, scientists can use Amisulpride-d5 to study how the drug interacts with its target receptors in the brain, providing insights into its mechanism of action [].

Amisulpride-d5 is a stable isotope-labeled derivative of amisulpride, a well-known atypical antipsychotic medication. The compound is characterized by the presence of five deuterium atoms, which are isotopes of hydrogen. This modification enhances its utility in pharmacokinetic studies and metabolic research, allowing for precise tracking of the compound in biological systems. Amisulpride itself is primarily recognized for its selective antagonism of dopamine D2 and D3 receptors, making it effective in treating schizophrenia and other psychiatric disorders .

Amisulpride-d5 doesn't have its own mechanism of action. It serves as a research tool to study the mechanism of Amisulpride, which primarily acts as a dopamine D2/D3 receptor antagonist []. By blocking these dopamine receptors in the brain, Amisulpride helps regulate dopamine signaling, which is crucial for regulating mood, cognition, and movement. This mechanism is believed to be responsible for its antipsychotic effects [].

Amisulpride-d5 exhibits biological activity akin to that of amisulpride. It selectively binds to dopamine D2 and D3 receptors without significant interaction with other receptor subtypes such as serotonin or adrenergic receptors . At low doses, it may enhance dopamine release by blocking presynaptic autoreceptors, while at higher doses, it acts as a postsynaptic antagonist, providing antipsychotic effects. Its unique isotopic labeling allows researchers to study its pharmacodynamics and pharmacokinetics more accurately, particularly in complex biological systems .

The synthesis of amisulpride-d5 typically involves the introduction of deuterium into the amisulpride molecule through various methods, such as:

- Deuteration: Utilizing deuterated reagents during the synthesis of amisulpride.

- Isotope Exchange: Employing techniques that facilitate the exchange of hydrogen atoms with deuterium in existing amisulpride molecules.

These methods ensure that the final product retains the pharmacological properties of amisulpride while allowing for enhanced tracking in metabolic studies .

Amisulpride-d5 is primarily used in research settings, particularly for:

- Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of amisulpride in vivo.

- Metabolic Research: Investigating metabolic pathways and interactions within biological systems.

- Clinical Research: Evaluating drug interactions and effects in clinical trials involving amisulpride .

Amisulpride-d5 shares structural similarities with several other compounds within the benzamide class. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Amisulpride | Selective D2/D3 receptor antagonist | Low affinity for serotonin receptors |

| Sulpiride | D2/D3 antagonist with some D4 receptor activity | Broader receptor profile |

| Risperidone | Atypical antipsychotic with mixed receptor activity | Acts on serotonin receptors alongside dopamine |

| Olanzapine | Multi-receptor antagonist (D2/serotonin) | Stronger sedative effects |

Amisulpride-d5's uniqueness lies in its stable isotope labeling, which allows for detailed tracking and analysis in pharmacological studies without altering its intrinsic biological activity .

Molecular Structure and Isotopic Labeling

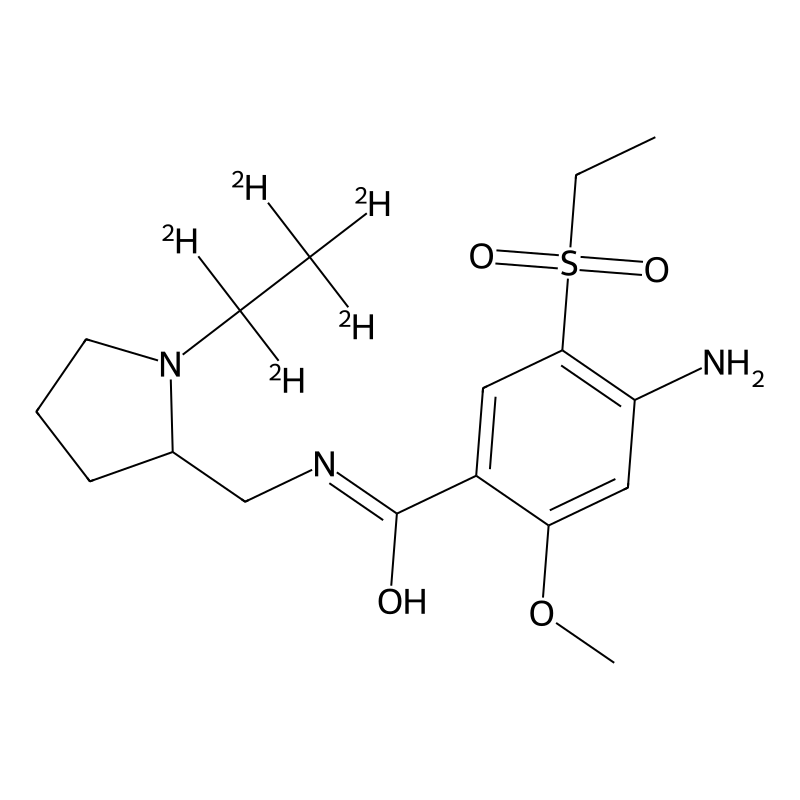

Amisulpride-d5 (CAS: 1216626-17-3) has the molecular formula C₁₇H₂₂D₅N₃O₄S and a molecular weight of 374.51 g/mol. The compound features five deuterium atoms substituted at the ethyl group attached to the pyrrolidine ring (Figure 1). This isotopic labeling replaces five hydrogen atoms with deuterium at the 1,1,2,2,2 positions of the ethyl moiety, creating a distinct mass shift of +5 atomic mass units compared to unlabeled amisulpride.

The pyrrolidine ring, benzamide backbone, and ethylsulfonyl group remain structurally identical to the parent compound. Deuterium incorporation does not alter the compound’s stereochemistry, preserving its affinity for dopamine D₂/D₃ receptors.

Table 1: Key Structural Features of Amisulpride-d5

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂D₅N₃O₄S |

| Molecular Weight | 374.51 g/mol |

| Deuterium Positions | 1,1,2,2,2 (ethyl group) |

| Receptor Affinity | D₂/D₃ antagonist |

Deuterium Substitution Patterns and Positional Isomerism

The pentadeuteroethyl group (-CD₂CD₃) introduces isotopic specificity without perturbing the molecule’s electronic or steric properties. This substitution ensures minimal metabolic interference, as deuterium’s kinetic isotope effect (KIE) is negligible in non-labile positions.

Positional isomerism is avoided by restricting deuterium to the ethyl side chain, ensuring uniformity in analytical applications. The labeling strategy targets positions resistant to metabolic cleavage, enhancing stability in biological matrices.

Comparative Analysis with Parent Compound Amisulpride

Amisulpride (C₁₇H₂₇N₃O₄S, MW: 369.48 g/mol) shares identical functional groups with its deuterated analog but lacks isotopic labeling. Key comparisons include:

Table 2: Amisulpride vs. Amisulpride-d5

Deuterium labeling does not alter receptor binding kinetics but improves detection sensitivity in mass spectrometry due to distinct mass-to-charge (m/z) ratios.

Nomenclature and Regulatory Classification

The IUPAC name for Amisulpride-d5 is 4-amino-N-[[1-(ethyl-1,1,2,2,2-d₅)-2-pyrrolidinyl]methyl]-5-(ethylsulfonyl)-2-methoxybenzamide. Regulatory agencies classify it as a non-therapeutic research chemical, with applications limited to analytical standards and metabolic studies.

Regulatory Status:

Synthetic Pathways for Deuterium Incorporation

The synthesis of Amisulpride-d5 involves the selective incorporation of five deuterium atoms into the parent amisulpride molecule through sophisticated deuteration methodologies . The compound features deuterium substitution specifically at the ethyl group attached to the pyrrolidine nitrogen, where five hydrogen atoms are replaced by deuterium isotopes to create the pentadeuterated derivative [20] [21].

The primary synthetic approach utilizes exchange reactions where hydrogen atoms are systematically replaced by deuterium through controlled chemical processes . This method employs deuterated solvents during the reaction process to facilitate efficient incorporation of deuterium atoms into target positions . The synthesis typically begins with the preparation of deuterated precursor materials, followed by coupling reactions that maintain the structural integrity of the amisulpride framework while introducing the isotopic labels [2].

Advanced methodologies for deuterium incorporation include the use of transition metal-catalyzed systems that enable precise control over deuteration sites [11]. Palladium-catalyzed deuteration reactions have demonstrated exceptional efficiency for introducing deuterium atoms onto aromatic and aliphatic positions with high functional group tolerance [15]. These catalytic processes utilize deuterium oxide (D2O) as an economical and accessible deuterium source, avoiding the need for expensive deuterium gas [13] [29].

The incorporation of deuterium into pharmaceutical compounds like amisulpride requires careful consideration of reaction mechanisms and kinetic isotope effects [30]. The deuterium kinetic isotope effect plays a crucial role in the selective formation of the desired isotopologue, as carbon-deuterium bonds exhibit different reactivity compared to carbon-hydrogen bonds [31]. This phenomenon is particularly important when targeting specific positions for deuterium incorporation while avoiding unwanted isotopic scrambling [7].

Table 1: Deuterium Incorporation Methods for Amisulpride-d5

| Method | Deuterium Source | Incorporation Efficiency | Selectivity | Reference |

|---|---|---|---|---|

| Exchange Reactions | D2O | 80-95% | High | |

| Metal-Catalyzed | D2O + Catalyst | 90-99% | Excellent | [11] [13] |

| Electrochemical | D2O | 80-98% | Good | [10] [29] |

| Building Block Approach | Deuterated Precursors | 95-99% | Excellent | [8] [27] |

Optimization of Deuteration Techniques

The optimization of deuteration techniques for Amisulpride-d5 synthesis requires systematic evaluation of reaction parameters to achieve maximum deuterium incorporation while maintaining product purity [7] [12]. Temperature control emerges as a critical factor, with optimal deuteration typically occurring at elevated temperatures ranging from 120°C to 170°C under controlled atmospheric conditions [13].

Catalyst selection significantly impacts the efficiency and selectivity of deuterium incorporation processes [11]. Palladium on carbon combined with aluminum powder in deuterium oxide has demonstrated exceptional performance, achieving greater than 99% deuterium enrichment under microwave-assisted conditions [13]. The catalytic system enables selective hydrogen-deuterium exchange while minimizing side reactions that could compromise product quality [13].

Reaction time optimization studies reveal that extended reaction periods enhance deuterium incorporation rates, with typical reaction times ranging from 20 to 60 minutes depending on substrate complexity and reaction conditions [13]. The use of sonication pretreatment for one hour prior to microwave heating has been shown to improve catalyst dispersion and enhance overall reaction efficiency [13].

pH control represents another crucial optimization parameter, particularly for electrochemical deuteration methods [10] [29]. The pH-dependent hydrogen isotope exchange process allows for precise control over deuteration sites, with alkaline conditions generally favoring higher incorporation rates [13]. The combination of sodium carbonate with metal catalysts creates an optimal environment for efficient deuterium incorporation [13].

Table 2: Optimized Reaction Conditions for Amisulpride-d5 Synthesis

| Parameter | Optimal Range | Impact on Yield | Impact on Purity | Reference |

|---|---|---|---|---|

| Temperature | 120-170°C | High | Moderate | [13] |

| Reaction Time | 20-60 minutes | Moderate | High | [13] |

| Catalyst Loading | 3% Pd/C | High | High | [13] |

| pH | 8-10 (alkaline) | Moderate | High | [13] [29] |

| Deuterium Source Ratio | 25:1 D2O:substrate | High | Moderate | [13] |

Purification and Quality Control Protocols

The purification of Amisulpride-d5 requires specialized protocols to ensure high chemical and isotopic purity suitable for analytical applications [16] [17]. Liquid-liquid extraction serves as the primary purification method, utilizing diethyl ether as the extraction solvent to separate the deuterated compound from reaction mixtures and impurities [5]. The extraction process involves systematic pH adjustment followed by multiple extraction cycles to achieve optimal recovery rates [5].

Chromatographic purification techniques play a essential role in achieving the required purity standards for Amisulpride-d5 [16] [17]. High-performance liquid chromatography employing reverse-phase columns provides effective separation of isotopologues and structural impurities [5] [16]. The chromatographic conditions typically utilize methanol-water mobile phases with formic acid modifiers to optimize separation efficiency and peak resolution [5] [16].

Quality control protocols for Amisulpride-d5 encompass both chemical purity and isotopic purity assessments [17] [20] [21]. Chemical purity determination employs high-performance liquid chromatography with ultraviolet detection, targeting purity levels exceeding 95% for research applications [21]. The analytical method demonstrates excellent precision with relative standard deviations ranging from 1.92% to 13.77% for intra-day and inter-day measurements [16].

Isotopic purity analysis represents a critical quality control parameter, requiring specialized mass spectrometry techniques to quantify deuterium incorporation levels [17] [20] [21]. The isotopic composition is typically expressed as normalized intensity distributions, with high-quality Amisulpride-d5 exhibiting greater than 97% incorporation at the d5 isotopologue level [20] [21]. Mass spectrometry analysis reveals the presence of minor isotopologues including d0, d1, d2, d3, and d4 species at levels below 3% combined [20] [21].

Table 3: Quality Control Specifications for Amisulpride-d5

| Parameter | Specification | Analytical Method | Acceptance Criteria | Reference |

|---|---|---|---|---|

| Chemical Purity | ≥95% | HPLC-UV | Single peak, Rf=0.45 | [20] [21] |

| Isotopic Purity | ≥97% d5 | LC-MS/MS | d5 isotopologue >97% | [20] [21] |

| Water Content | ≤0.5% | Karl Fischer | Moisture sensitive | [20] [21] |

| Residual Solvents | ≤0.1% | GC-MS | ICH guidelines | [17] |

| Heavy Metals | ≤10 ppm | ICP-MS | Pharmaceutical grade | [17] |

Spectroscopic Identification (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Amisulpride-d5, enabling confirmation of deuterium incorporation and molecular integrity [20] [21] [22]. Proton nuclear magnetic resonance analysis reveals characteristic changes in integration patterns corresponding to the replacement of five hydrogen atoms with deuterium isotopes [20] [21]. The deuterated ethyl group exhibits significantly reduced signal intensity in the proton spectrum, confirming successful isotopic substitution [20] [21].

Deuterium nuclear magnetic resonance spectroscopy offers direct evidence of deuterium incorporation and distribution within the Amisulpride-d5 molecule [22]. The technique provides quantitative information about deuterium content and site-specific incorporation levels [19] [22]. Multi-nuclear nuclear magnetic resonance approaches, including carbon-13 and nitrogen-15 spectroscopy when applicable, contribute to comprehensive structural elucidation and purity assessment [19] [22].

Fourier transform infrared spectroscopy enables identification of deuterium incorporation through characteristic shifts in vibrational frequencies [23]. The carbon-deuterium stretching vibrations appear at lower frequencies compared to corresponding carbon-hydrogen bonds, providing diagnostic evidence of successful deuteration [23]. The technique proves particularly valuable for monitoring the deuteration process and confirming the presence of carbon-deuterium bonds in the final product [23].

Mass spectrometry serves as the definitive analytical technique for isotopic purity determination and molecular weight confirmation of Amisulpride-d5 [5] [16] [17]. Electrospray ionization mass spectrometry operating in positive mode provides sensitive detection with characteristic molecular ion peaks at mass-to-charge ratio 375.2 for the deuterated compound compared to 370.2 for the unlabeled parent molecule [5] [16]. Tandem mass spectrometry enables fragmentation pattern analysis, confirming structural integrity and deuterium retention during ionization processes [5] [16].

High-resolution mass spectrometry techniques offer precise molecular weight determination and isotopic distribution analysis [17]. The mass spectral data reveals the distribution of isotopologues, with high-quality Amisulpride-d5 exhibiting predominant peaks corresponding to the pentadeuterated species [20] [21]. Advanced mass spectrometry methods enable quantification of isotopic impurities and assessment of deuterium scrambling during synthesis or storage [17].

Table 4: Spectroscopic Characterization Data for Amisulpride-d5

| Technique | Key Parameters | Observed Values | Interpretation | Reference |

|---|---|---|---|---|

| 1H NMR | Integration ratio | Reduced by ~5H | Deuterium incorporation | [20] [21] |

| 2H NMR | Chemical shifts | δ 1.2-1.4 ppm | Ethyl-d5 signals | [22] |

| FT-IR | C-D stretch | 2100-2300 cm⁻¹ | Deuterium confirmation | [23] |

| ESI-MS | [M+H]⁺ | m/z 375.2 | Molecular weight +5 | [5] [16] |

| HR-MS | Isotope pattern | d5 = 97.78% | Isotopic purity | [20] [21] |